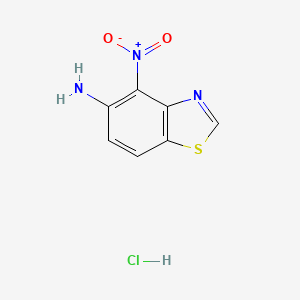

4-nitro-1,3-benzothiazol-5-amine hydrochloride

Description

4-Nitro-1,3-benzothiazol-5-amine hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a nitro group at position 4 and an amine group at position 5, stabilized as a hydrochloride salt. This compound is synthesized via sequential nitration and reduction steps starting from 2-nitroaniline derivatives. Key synthetic routes involve diazotization and coupling reactions, as demonstrated in the preparation of structurally related Schiff base derivatives . The nitro group at position 4 enhances electron-withdrawing properties, while the amine at position 5 provides nucleophilic reactivity, making it a versatile intermediate in medicinal chemistry for developing antiproliferative agents and heterocyclic scaffolds .

Properties

IUPAC Name |

4-nitro-1,3-benzothiazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S.ClH/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12;/h1-3H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGBQZDYZAQBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)[N+](=O)[O-])N=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-nitro-1,3-benzothiazol-5-amine hydrochloride typically involves the nitration of benzo[d]thiazole derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes the following steps:

Nitration: Benzo[d]thiazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Amination: The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder and hydrochloric acid.

Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-nitro-1,3-benzothiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder and hydrochloric acid.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include reducing agents (e.g., hydrogen gas, iron powder), oxidizing agents (e.g., potassium permanganate), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry and Neurodegenerative Diseases

One of the most significant applications of 4-nitro-1,3-benzothiazol-5-amine hydrochloride is its role in addressing protein misfolding diseases, such as Alzheimer's and Parkinson's diseases. Research has shown that this compound can inhibit the aggregation of proteins that are prone to misfolding, thereby potentially mitigating the progression of these diseases.

Case Study: Protein Aggregation Inhibition

A study evaluated the antifibrillary activity of 4-nitro-1,3-benzothiazol-5-amine hydrochloride and its derivatives against various aggregation-prone proteins. The findings indicated that the compound effectively reduced oligomerization and fibril formation in proteins such as α-synuclein and tau isoforms. The efficacy was confirmed through biophysical methods including Thioflavin T fluorescence assays and transmission electron microscopy (TEM) .

| Protein Target | Activity | Method Used |

|---|---|---|

| α-synuclein | Reduced oligomerization | Thioflavin T assay |

| Tau isoform 2N4R | Inhibited fibril formation | Transmission Electron Microscopy |

| Transthyretin | Antifibrillary activity | Photoreactive Cross-linking Assay |

Antiviral Applications

The compound has also been investigated for its antiviral properties, particularly against Hepatitis C Virus (HCV). It has been identified as a potential inhibitor of the NS5B polymerase, which is crucial for viral replication.

Case Study: NS5B Polymerase Inhibition

In a study focusing on the design and synthesis of new derivatives, 4-nitro-1,3-benzothiazol-5-amine hydrochloride was incorporated into quinolone derivatives that displayed potent inhibitory activity against NS5B polymerase. The results showed that certain modifications to the benzothiazole structure enhanced antiviral activity significantly .

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| Compound 9 | 0.138 | NS5B Inhibitor |

| Compound 10 | 6.13 | Decreased activity |

Scaffold for New Therapeutics

The structural features of 4-nitro-1,3-benzothiazol-5-amine hydrochloride make it an attractive scaffold for developing new therapeutic agents. Researchers have synthesized various derivatives aiming to enhance biological activity and selectivity.

Case Study: Synthesis of Derivatives

Recent research has focused on synthesizing amide derivatives of benzothiazole compounds with potential immunosuppressive properties. These derivatives have been evaluated for their efficacy in modulating immune responses, showcasing the versatility of the benzothiazole scaffold .

| Derivative | Yield (%) | Biological Activity |

|---|---|---|

| Amide Derivative A | 52 | Immunosuppressive |

| Amide Derivative B | 76 | Antiviral potential |

Mechanism of Action

The mechanism of action of 4-nitro-1,3-benzothiazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Spectral Features

Key Observations:

Core Heterocycle Influence: Benzothiazole vs. Benzimidazole: Benzothiazoles (e.g., 4-nitro-1,3-benzothiazol-5-amine HCl) exhibit higher thermal stability and π-conjugation compared to benzimidazoles, which are more basic due to the fused imidazole ring . Benzothiadiazole: The inclusion of a sulfur and two nitrogen atoms in benzothiadiazole (e.g., 4-amino-5-chloro-2,1,3-benzothiadiazole) enhances electron deficiency, favoring applications in materials science .

Substituent Effects :

- Nitro Group : The nitro group at position 4 in the target compound increases electrophilicity, enabling cycloaddition reactions and interactions with biological targets, as seen in antiproliferative studies . In contrast, nitro groups at position 5 in benzimidazoles (e.g., 2-substituted-5-nitro derivatives) enhance antioxidant activity (IC₅₀: 3.17–7.59 µg/mL vs. BHT: 18.42 µg/mL) .

- Amine Group : Protonation of the amine in hydrochloride salts improves aqueous solubility, critical for pharmacological applications .

Synthetic Pathways :

- The target compound is synthesized via diazotization of 4-nitro-1,3-benzothiazol-2-amine followed by coupling with hydrazine derivatives . In contrast, benzimidazole analogues (e.g., 5-chloro-2-methyl-1H-benzimidazol-6-amine) are prepared using tin(II) chloride-mediated reductions of nitro precursors .

Biological Activity

4-Nitro-1,3-benzothiazol-5-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of 4-Nitro-1,3-benzothiazol-5-amine Hydrochloride

4-Nitro-1,3-benzothiazol-5-amine hydrochloride is a derivative of benzothiazole, a class of compounds known for their broad spectrum of biological activities. Benzothiazole derivatives have been investigated for their roles as antimicrobial, anti-inflammatory, and anticancer agents. The nitro group in this specific compound may enhance its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 4-nitro-1,3-benzothiazol-5-amine hydrochloride have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related compounds often range from 0.08 to 0.32 μM, indicating potent antimicrobial effects .

| Compound | MIC (μM) | Activity |

|---|---|---|

| 4-Nitro-1,3-benzothiazol-5-amine | 0.08 - 0.32 | Antimicrobial |

Anticancer Activity

The anticancer potential of benzothiazole derivatives has also been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the p53 pathway. For example, a related compound was found to inhibit cell proliferation in human cancer cell lines with IC50 values ranging from 7.7 to 11.1 μM .

Anti-inflammatory Properties

Benzothiazole derivatives are known to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is crucial in managing diseases characterized by chronic inflammation, such as arthritis and autoimmune disorders.

The biological activity of 4-nitro-1,3-benzothiazol-5-amine hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in pathogen metabolism or inflammatory processes.

- Receptor Interaction : These compounds can interact with various biological receptors, influencing cellular signaling pathways.

- Oxidative Stress Modulation : Some benzothiazole derivatives act as antioxidants, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their biological activities:

- A study highlighted the synthesis of new benzothiazole-based anti-tubercular compounds with promising in vitro activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicated that modifications at specific positions on the benzothiazole ring significantly affected potency .

- Another investigation assessed the neuroprotective effects of benzothiazole derivatives on models of neurodegenerative diseases like Alzheimer's disease. The results suggested that these compounds could inhibit protein aggregation associated with neurodegeneration .

Q & A

Q. What are the standard synthetic routes for 4-nitro-1,3-benzothiazol-5-amine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nitration of a benzothiazole precursor followed by amine functionalization. Key steps include:

- Nitration : Use mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂/HCl) to convert nitro to amine groups .

- Hydrochloride formation : Precipitation with HCl gas or concentrated HCl in anhydrous solvents . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction time. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 4-nitro-1,3-benzothiazol-5-amine hydrochloride?

- ¹H/¹³C NMR : Confirm aromatic proton environments and amine protonation states. DMSO-d₆ is ideal for observing NH₃⁺ signals .

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯Cl interactions in hydrochloride salts) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Use Gaussian or ORCA software .

- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial enzymes) using AutoDock Vina. Prioritize compounds with strong binding affinities .

- QSAR Models : Corrogate substituent effects (e.g., nitro position) with biological activity data to identify optimal structural motifs .

Q. What experimental strategies resolve contradictions in observed vs. predicted solubility or stability data?

- Controlled Degradation Studies : Expose the compound to varied pH, light, and temperature. Monitor decomposition via HPLC-MS to identify labile groups (e.g., nitro reduction under acidic conditions) .

- Solubility Parameter Analysis : Use Hansen solubility parameters to select solvents that minimize recrystallization during biological assays .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability and hygroscopicity, critical for formulation design .

Q. How can reaction fundamentals inform scale-up protocols for this compound?

- Kinetic Profiling : Determine rate constants for nitration and reduction steps under flow chemistry conditions to ensure reproducibility .

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, agitation rate) using factorial designs to maximize yield and purity .

Methodological Challenges and Solutions

Q. What approaches mitigate byproduct formation during the nitration of benzothiazole precursors?

- Regioselective Nitration : Use directing groups (e.g., electron-withdrawing substituents) to favor nitration at the 4-position .

- Low-Temperature Quenching : Rapidly cool the reaction mixture post-nitration to prevent di-nitration .

- Column Chromatography : Separate nitro isomers using silica gel with gradient elution (hexane/EtOAc) .

Q. How do intermolecular interactions in the hydrochloride salt affect crystallization?

- Hydrogen-Bonding Networks : Analyze crystal structures to identify N–H⋯Cl and π-π stacking interactions. These dictate polymorphism and solubility .

- Solvent Screening : Test polar aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents to control crystal morphology .

Data Analysis and Interpretation

Q. What statistical methods validate reproducibility in synthetic batches?

- Multivariate Analysis (MVA) : Use PCA or PLS to correlate process variables (e.g., reagent purity, stirring speed) with product quality .

- Control Charts : Track yield, purity, and impurity profiles across batches to detect outliers .

Q. How can contradictory bioassay results between in vitro and in vivo studies be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.